REACTION_CXSMILES
|
[CH3:1][C:2]([N+:10]([O-])=[O:11])([C:4]([CH3:9])([N+:6]([O-])=[O:7])[CH3:5])[CH3:3].[NH4+].[Cl-]>C1COCC1.O.[Zn]>[OH:7][NH:6][C:4]([CH3:9])([C:2]([NH:10][OH:11])([CH3:3])[CH3:1])[CH3:5] |f:1.2|
|
Name
|
|
Quantity
|
82.56 g
|
Type
|
reactant
|
Smiles
|
CC(C)(C(C)([N+](=O)[O-])C)[N+](=O)[O-]
|
Name
|
|
Quantity
|
1407 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
235 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
petroleum ether
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
|
Name
|
|
Quantity
|
126.9 g
|
Type
|
catalyst
|
Smiles
|
[Zn]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
9 (± 1) °C
|
Type
|
CUSTOM
|
Details
|
with continued stirring for 1 h at 10° C.
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The slurry was filtered
|
Type
|
WASH
|
Details
|
the precipitate was carefully washed with THF (4×200 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The precipitate was then dried by three washings with diethyl ether
|
Type
|
CUSTOM
|
Details
|
collected
|
Type
|
CUSTOM
|
Details
|
The solution was evaporated under vacuum until THF
|
Type
|
DISTILLATION
|
Details
|
to distill off
|
Type
|
ADDITION
|
Details
|
were added
|
Type
|
TEMPERATURE
|
Details
|
with cooling
|
Type
|
EXTRACTION
|
Details
|
Continuous extraction with chloroform (1880 mL)
|
Type
|
WAIT
|
Details
|
was performed over 18 h
|
Duration
|
18 h
|
Type
|
CONCENTRATION
|
Details
|
The filtrate was concentrated
|
Type
|
CUSTOM
|
Details
|
to give oil product
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
dried
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
ONC(C)(C(C)(C)NO)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 12.8 g | |
YIELD: PERCENTYIELD | 18.4% | |
YIELD: CALCULATEDPERCENTYIELD | 18376.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |